N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine
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Overview
Description
N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . This particular compound is characterized by the presence of a chromen-2-one core structure, which is modified with a methoxy and methyl group, as well as a glycine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine typically involves the following steps:
Starting Material: The synthesis begins with 7-hydroxy-4-methylcoumarin, which is a common precursor for various coumarin derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated peptide synthesizers and large-scale reactors to facilitate the coupling reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups .
Scientific Research Applications
N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine involves its interaction with specific molecular targets and pathways. The chromen-2-one core structure is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The glycine moiety may also play a role in enhancing the compound’s bioavailability and targeting specific tissues .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methylcoumarin: A precursor in the synthesis of N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine.
4-methylumbelliferone: Another coumarin derivative with similar biological activities.
Warfarin: A well-known anticoagulant that shares the coumarin core structure.
Uniqueness
This compound is unique due to its specific structural modifications, which may confer distinct biological activities and therapeutic potential compared to other coumarin derivatives .
Properties
Molecular Formula |
C16H17NO6 |
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Molecular Weight |
319.31 g/mol |
IUPAC Name |
2-[3-(7-methoxy-4-methyl-2-oxochromen-3-yl)propanoylamino]acetic acid |
InChI |
InChI=1S/C16H17NO6/c1-9-11-4-3-10(22-2)7-13(11)23-16(21)12(9)5-6-14(18)17-8-15(19)20/h3-4,7H,5-6,8H2,1-2H3,(H,17,18)(H,19,20) |
InChI Key |
ATYWXVKQKJYVRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CCC(=O)NCC(=O)O |
Origin of Product |
United States |
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